1-(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)prop-2-en-1-one is a heterocyclic compound known for its stability and versatility in various chemical reactions. It is often used as a catalyst and chemical oxidant due to its stable aminoxyl radical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)prop-2-en-1-one typically involves the conjugate addition of ammonia to phorone, followed by a reduction step using the Wolff-Kishner reaction . This method is efficient and yields a high purity product.
Industrial Production Methods
On an industrial scale, the compound is produced from triacetone amine, which is synthesized via the condensation of acetone and ammonia. This process is economically viable and scalable .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)prop-2-en-1-one undergoes various types of reactions, including:
Oxidation: It acts as a catalytic oxidant in the oxidation of alcohols to aldehydes.
Reduction: It can be reduced to its corresponding hydroxylamine derivative.
Substitution: It participates in substitution reactions, particularly in the formation of sulfenamide compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxone as an oxidant for hydroxylamine formation and iodine for the synthesis of sulfenamide compounds .
Major Products Formed
The major products formed from these reactions include aldehydes from oxidation reactions and various substituted amines from substitution reactions .
Scientific Research Applications
1-(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its stable aminoxyl radical, which facilitates various redox reactions. It catalyzes the disproportionation of superoxide, facilitates hydrogen peroxide metabolism, and inhibits Fenton chemistry . These actions help in reducing oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl:
2,2,6,6-Tetramethylpiperidine: This compound is a precursor in the synthesis of various derivatives, including the target compound.
Uniqueness
1-(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)prop-2-en-1-one is unique due to its specific structure that allows it to act as a versatile catalyst and antioxidant. Its stability and efficiency in various reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
94010-07-8 |
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Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C12H21NO2/c1-6-10(15)13-11(2,3)7-9(14)8-12(13,4)5/h6,9,14H,1,7-8H2,2-5H3 |
InChI Key |
BQFCFOGUFJPXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C(=O)C=C)(C)C)O)C |
Origin of Product |
United States |
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